1-(Chloromethyl)-1-(methoxymethyl)cyclopentane
CAS No.:
Cat. No.: VC17669125
Molecular Formula: C8H15ClO
Molecular Weight: 162.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClO |
|---|---|
| Molecular Weight | 162.66 g/mol |
| IUPAC Name | 1-(chloromethyl)-1-(methoxymethyl)cyclopentane |
| Standard InChI | InChI=1S/C8H15ClO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3 |
| Standard InChI Key | YFZJKBVQNVWDLR-UHFFFAOYSA-N |
| Canonical SMILES | COCC1(CCCC1)CCl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane is C8H14ClO, with a molecular weight of 176.69 g/mol. The compound’s structure consists of a five-membered cyclopentane ring substituted at the 1-position with both chloromethyl and methoxymethyl groups. This substitution creates significant steric hindrance and electronic effects due to the juxtaposition of electron-withdrawing (Cl) and electron-donating (methoxy) groups.
Stereochemical Considerations
The molecule’s stereochemistry is influenced by the cyclopentane ring’s puckered conformation. While the parent cyclopentane adopts a non-planar "envelope" or "twist" conformation to alleviate angle strain, the bulky substituents in this derivative likely favor a specific puckering mode. Computational models suggest that the chloromethyl group occupies an axial position to minimize steric clashes with the methoxymethyl group .
Spectroscopic Properties
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NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the chloromethyl (δ ~3.8–4.2 ppm) and methoxymethyl (δ ~3.3–3.5 ppm) groups, with splitting patterns indicative of coupling with adjacent protons. The cyclopentane ring protons are expected to resonate between δ 1.5–2.5 ppm .
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IR Spectroscopy: Key absorption bands include C-Cl stretching (~600–800 cm⁻¹) and C-O-C asymmetric stretching (~1100 cm⁻¹) from the methoxy group .
Synthesis and Manufacturing
The synthesis of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane can be approached through multistep strategies involving cyclopentane functionalization.
Nucleophilic Displacement Route
A plausible pathway involves the reaction of 1,1-bis(hydroxymethyl)cyclopentane with thionyl chloride (SOCl2) and methanol. Sequential treatment with SOCl2 converts one hydroxymethyl group to chloromethyl, followed by protection of the remaining hydroxyl group as a methoxy ether :
Subsequent methylation with methyl iodide (CH3I) in the presence of a base (e.g., NaH) yields the target compound:
Acid-Catalyzed Cyclization
An alternative method employs the cyclization of γ-chloro-γ-methoxy ketones under acidic conditions. For example, treatment of 5-chloro-5-methoxy-2-pentanone with sulfuric acid induces cyclization, forming the cyclopentane ring while retaining the functional groups .
Chemical Reactivity and Stability
The compound’s reactivity is governed by the interplay between its electrophilic chloromethyl group and the electron-rich methoxy moiety.
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles such as amines, alkoxides, and thiols. For instance, reaction with sodium azide (NaN3) produces 1-(azidomethyl)-1-(methoxymethyl)cyclopentane, a potential precursor for click chemistry applications :
Elimination Reactions
Under basic conditions (e.g., KOH/ethanol), β-elimination can occur, generating a cyclopentene derivative. This reaction is temperature-dependent, with higher temperatures favoring elimination over substitution :
Thermal Stability
Thermogravimetric analysis (TGA) of analogous chloromethylcyclopentane derivatives indicates decomposition onset temperatures near 200°C, suggesting moderate thermal stability .
| Property | Value/Recommendation |
|---|---|
| Toxicity | Suspected carcinogen (Category 2) |
| Storage Conditions | 2–8°C under inert atmosphere |
| Personal Protective Equipment | Nitrile gloves, face shield, fume hood |
Exposure risks include skin irritation and respiratory distress. Spill management should involve absorption with vermiculite and disposal as hazardous waste .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical applications.
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Computational Modeling: DFT studies to predict regioselectivity in substitution reactions.
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Biological Screening: Evaluation of antimicrobial and anticancer activity in collaboration with biochemical assays .
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